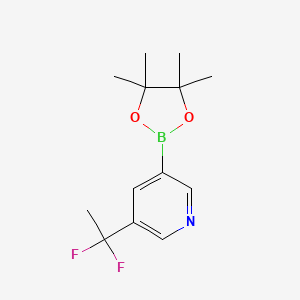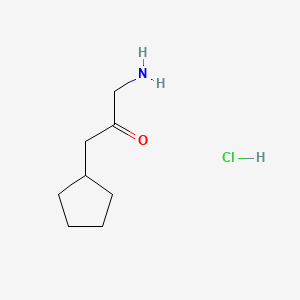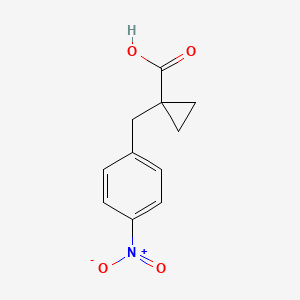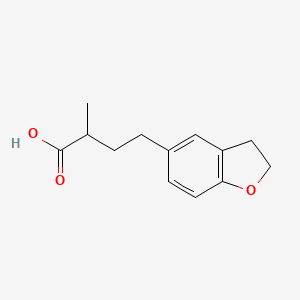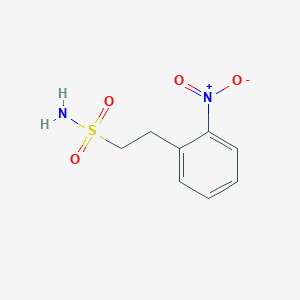
2-(2-Nitrophenyl)ethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Nitrophenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethane sulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)ethane-1-sulfonamide typically involves the reaction of 2-nitrobenzyl chloride with sodium sulfonamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonamide anion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 2-(2-Nitrophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The ethane moiety can be oxidized to form corresponding sulfonic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 2-(2-Aminophenyl)ethane-1-sulfonamide.
Substitution: Various substituted sulfonamides.
Oxidation: 2-(2-Nitrophenyl)ethane-1-sulfonic acid.
科学的研究の応用
2-(2-Nitrophenyl)ethane-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Nitrophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The sulfonamide moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 2-(4-Nitrophenyl)ethane-1-sulfonamide
- 2-(2-Nitrophenyl)ethane-1-sulfonic acid
- 2-(2-Aminophenyl)ethane-1-sulfonamide
Comparison: 2-(2-Nitrophenyl)ethane-1-sulfonamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to 2-(4-Nitrophenyl)ethane-1-sulfonamide, the ortho position of the nitro group in this compound can lead to different steric and electronic effects, affecting its interactions with other molecules.
特性
分子式 |
C8H10N2O4S |
|---|---|
分子量 |
230.24 g/mol |
IUPAC名 |
2-(2-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c9-15(13,14)6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2,(H2,9,13,14) |
InChIキー |
DGGXQDQGRKJEFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)






